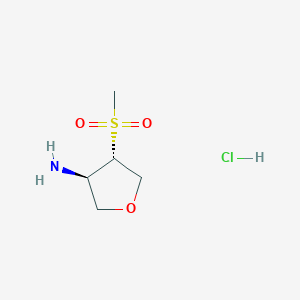

(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its role in biological or industrial processes .

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .Scientific Research Applications

Stereoselective Synthesis

- A study by Han et al. (2007) describes a stereoselective process for synthesizing a related compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This process involves the synthesis of sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide, followed by stereoselective reduction. This approach may be relevant for the synthesis of (3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride due to similar stereochemical considerations (Han et al., 2007).

Polymorphism in Drug Development

- Nanubolu et al. (2014) researched polymorphism in R-tamsulosin, an alpha blocker, and discovered a unique sulfonamide⋯o-diethoxybenzene heterosynthon. This finding highlights the potential for exploring polymorphism in the development of drugs like this compound, particularly in understanding different crystalline forms for pharmaceutical applications (Nanubolu et al., 2014).

Microbial Mediated Abiotic Transformations

- Research by Nödler et al. (2012) on the antibiotic sulfonamide drug sulfamethoxazole (SMX) revealed microbially mediated abiotic transformations. Their findings on the transformation products of SMX under denitrifying conditions might provide insights into the behavior of similar compounds, such as this compound, in various environmental and biological contexts (Nödler et al., 2012).

Sulfonamide Structural Analysis

- Studies on sulfonamide structures and their interactions, such as the work by Zhang et al. (1990) on (salen)Manganese complexes, could be pertinent to understanding the chemical behavior of this compound. Such research provides insights into the chemical properties and potential applications of sulfonamide-based compounds (Zhang et al., 1990).

Amino Group Reactions

- Kluger and Tsui (1980) explored the reactions of the sulfhydryl reagent methyl methanesulfonothioate (MMTS) with amines, suggesting potential reactions and interactions involving amine groups, which could be relevant to the study of this compound (Kluger & Tsui, 1980).

Synthesis and Structural Analysis

- Wright et al. (2007) synthesized enantiomerically pure compounds and analyzed their structures, which could provide a template for the synthesis and structural elucidation of this compound. Understanding the stereochemistry and molecular structure is crucial for the application of such compounds in scientific research (Wright et al., 2007).

Anion Binding and X-ray Structures

- Jana et al. (2013) conducted research on the synthesis of novel polyazacryptands for recognizing oxoanions, which included X-ray structural analysis. This kind of research is significant for understanding how this compound might interact with other molecules or ions, essential for applications in chemistry and biochemistry (Jana et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3R,4S)-4-methylsulfonyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c1-10(7,8)5-3-9-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCTUJTWDBYYDW-TYSVMGFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1COCC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1COC[C@H]1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)